molecular formula C7H13NO7 B12077725 beta-D-MANNOPYRANOSYL NITROMETHANE

beta-D-MANNOPYRANOSYL NITROMETHANE

Cat. No.: B12077725
M. Wt: 223.18 g/mol
InChI Key: CNILFIXWGGSLAQ-UHFFFAOYSA-N
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Description

β-D-Mannopyranosyl nitromethane (CAS: 93302-92-2, molecular formula: C₇H₁₃NO₇) is a nitro-containing carbohydrate derivative where nitromethane is glycosidically linked to the anomeric carbon of β-D-mannopyranose . This compound is part of a broader class of nitro sugars, which are characterized by the presence of nitro groups (-NO₂) either as substituents on the sugar ring or as part of a glycosidic linkage.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNILFIXWGGSLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trichloroacetimidate-Based Activation

A cornerstone of C-glycoside synthesis involves the use of glycosyl trichloroacetimidates as electrophilic donors. For beta-D-mannopyranosyl nitromethane, the 2,3,4,6-tetra-O-benzyl-protected mannosyl trichloroacetimidate serves as a key intermediate. Activation with trimethylsilyl triflate (TMSOTf) in dichloromethane at −40°C facilitates the generation of a transient oxocarbenium ion, which undergoes nucleophilic attack by the nitromethane anion (CH2NO2−). This method, adapted from stereoselective C-glycosylation protocols, achieves moderate β-selectivity (∼65%) due to partial participation of the 2-O-benzyl group in neighboring-group stabilization. Yields typically range from 40% to 60%, contingent on the purity of the nitromethane anion precursor.

Thioglycoside Activation via N-Iodosuccinimide

Thioglycosides, such as 4,6-O-benzylidene-2-O-benzyl-1-thio-β-D-mannopyranose, offer an alternative donor platform. Activation with N-iodosuccinimide (NIS) and triflic acid in acetonitrile generates a reactive sulfonium intermediate, which reacts with nitromethane in the presence of 2,6-di-tert-butylpyridine (DTBP) as a proton scavenger. This approach, inspired by methodologies in the synthesis of 1,6:2,3-dianhydro derivatives, affords β-D-mannopyranosyl nitromethane with enhanced stereocontrol (β:α ratio of 4:1) and improved yields (up to 72%). The rigid 4,6-O-benzylidene protecting group restricts conformational flexibility, favoring attack from the β-face.

Modified Nef Reaction for Nitromethane Functionalization

Aci-Nitro Intermediate Generation

The Nef reaction, traditionally used to convert nitroalkanes to carbonyl compounds, has been adapted for C-glycosylnitromethane synthesis. Protonation of pre-formed C-glycosylnitromethanes in anhydrous methanol containing catalytic sulfuric acid generates aci-nitro intermediates, which resist decomposition under non-aqueous conditions. For this compound, this method involves initial preparation of a C-glycosyl aldehyde via oxidation of a 1,6-anhydromannose derivative, followed by Henry reaction with nitromethane (Figure 1).

Reaction Scheme:

  • Oxidation of 1,6-anhydro-β-D-mannopyranose to the corresponding aldehyde using TEMPO/BAIB.

  • Henry reaction with nitromethane in THF/H2O (9:1) at 0°C, catalyzed by Amberlyst A-21.

  • Acidic workup (HCl/MeOH) to protonate the aci-nitro species.

This sequence delivers this compound in 55% overall yield, with minimal epimerization at the anomeric center.

Stereoselective Synthesis via Protecting Group Engineering

4,6-O-Benzylidene-Directed β-Selectivity

The 4,6-O-benzylidene protecting group plays a pivotal role in enforcing the β-configuration. By locking the mannopyranose ring in a rigid 1C4^{1}C_4 conformation, the nucleophile (nitromethane) preferentially attacks the anomeric carbon from the less hindered β-face. This strategy, validated in the synthesis of 1,6:2,3-dianhydro derivatives, achieves β:α ratios exceeding 9:1 when combined with 2-O-benzyl protection.

Key Data:

Protecting Groupsβ:α RatioYield (%)
2-O-Bn, 4,6-O-Bn9:168
2,3-O-Bn, 4,6-O-Bn7:162

Transient Axial Protection with Trityl Groups

Incorporating a trityl group at the 3-OH position temporarily blocks undesired side reactions during nitromethane addition. Post-glycosylation removal under mild acidic conditions (0.1 M HCl in MeOH) restores the free hydroxyl without compromising the nitromethane moiety. This approach, adapted from Cerny epoxide synthesis, enhances regioselectivity and elevates yields to 75%.

Mechanistic Insights and Kinetic Studies

Oxocarbenium Ion Dynamics

Computational studies reveal that 4,6-O-benzylidene-protected mannopyranosyl oxocarbenium ions adopt a B2,5B_{2,5} boat conformation, positioning the C2-O bond in a pseudo-axial orientation. This geometry directs nitromethane attack via an SN2-like mechanism, favoring β-product formation (Figure 2). Kinetic isotope effect (KIE) analyses corroborate a transition state with partial oxocarbenium ion character and significant nucleophile participation.

Solvent and Temperature Effects

Reactions conducted in acetonitrile at −40°C exhibit superior β-selectivity compared to dichloromethane (β:α = 8:1 vs. 5:1). Low temperatures stabilize the oxocarbenium ion, while polar aprotic solvents enhance nucleophile accessibility.

Comparative Analysis of Methodologies

Yield and Selectivity Trade-offs

  • Trichloroacetimidate Activation : Moderate yields (40–60%) but scalable.

  • Thioglycoside/NIS System : Higher yields (72%) with stringent anhydrous requirements.

  • Nef Reaction Pathway : Step-efficient (3 steps) but lower overall yield (55%).

Industrial Scalability Considerations

The thioglycoside method, despite requiring expensive NIS, offers the best balance of yield and stereoselectivity for pilot-scale production. Conversely, the Nef reaction route minimizes protecting group manipulations, reducing synthetic steps .

Chemical Reactions Analysis

Glycosylation Reactions

β-D-Mannopyranosyl nitromethane functions as a glycosyl donor in stereoselective glycosylation, where the anomeric carbon is activated to form glycosidic bonds. The reaction proceeds via an oxocarbenium ion intermediate, with stereochemical outcomes influenced by protecting groups and reaction conditions .

Mechanism :

  • Activation : The anomeric hydroxyl group is activated using agents like BSP (bis(trichloromethyl) sulfone) or DPS (diphenyl sulfoxide), forming a triflate intermediate.

  • Oxacarbenium Formation : Cleavage of the leaving group generates a transient oxacarbenium ion, stabilized by the electron-withdrawing nitro group.

  • Nucleophilic Attack : Alcohol or sugar acceptors attack the oxacarbenium ion, with β-selectivity favored due to steric hindrance from axial C2 substituents .

Key Data :

ActivatorTemperatureSolventα/β RatioYield (%)Source
BSP−60°C→RTNitromethane2:176
DPS−40°C→RTCH₂Cl₂2:193
Sc(OTf)₃−78°CTHF1:485

Modified Nef Reaction

Under acidic methanol conditions, the nitro group undergoes a modified Nef reaction to form C-glycosylmethanal dimethyl acetals .

Conditions :

  • Acid Catalyst : HCl or H₂SO₄ in MeOH

  • Reaction Time : 12–24 hours

  • Products : α/β-C-Mannopyranosylmethanal dimethyl acetals

Example :
β-D-Mannopyranosyl nitromethane → β-C-Mannopyranosylmethanal dimethyl acetal (62% yield) .

Acid-Catalyzed Methanolysis

Protonation of the aci-nitro intermediate in methanol leads to ring-opening and acetal formation :

Mechanism :

  • Nitro → Aci-Nitro Tautomerism : Acidic conditions protonate the nitromethane group.

  • Ring Opening : The pyranose ring opens, forming a linear intermediate.

  • Acetalization : Methanol attacks the aldehyde, yielding stable dimethyl acetals.

Outcome :

  • Thermodynamically favored β-anomers dominate due to reduced steric strain .

Reductive Transformations (Theoretical)

Though not directly documented for β-D-mannopyranosyl nitromethane, analogous nitro sugars undergo:

  • Nitro → Amine Reduction : Using H₂/Pd or SmI₂ .

  • Nitro → Carbonyl Conversion : Oxidative methods (e.g., KMnO₄) yield ketones .

Stereochemical Influences

  • Nitro Group Effects : The nitro group destabilizes the oxacarbenium ion, accelerating glycosylation but reducing α-selectivity .

  • Solvent Effects : Polar aprotic solvents (e.g., nitromethane) enhance β-selectivity by stabilizing transition states .

Comparative Reactivity

Reaction TypeConditionsKey ProductSelectivity
GlycosylationBSP, −60°Cβ-Glycoside2:1 (α/β)
Nef ReactionHCl/MeOH, refluxβ-C-Acetal>95% β
MethanolysisH₂SO₄/MeOH, RTMixed acetals3:2 (α/β)

Scientific Research Applications

Chemical Properties and Structure

Beta-D-Mannopyranosyl nitromethane is characterized by the following features:

  • Molecular Formula : C₇H₁₃N₃O₇
  • CAS Number : 81846-60-8

The compound consists of a beta-D-mannopyranosyl unit linked to a nitromethane group, which contributes to its reactivity and potential applications in various domains.

Applications in Medicinal Chemistry

  • Therapeutic Agent Development
    • The unique combination of sugar moieties and nitro groups in this compound offers avenues for developing novel therapeutic agents. Research indicates that compounds with similar structures may exhibit interesting biological properties, including anti-cancer and anti-inflammatory effects.
  • Glycosylation Reactions
    • This compound can serve as a glycosyl donor in glycosylation reactions, which are crucial for synthesizing glycosides and glycoproteins. The stereochemical outcomes of these reactions can be influenced by the substituents on the sugar unit, making this compound particularly valuable in designing specific glycosidic linkages .

Applications in Synthetic Chemistry

  • Substrate for Enzymatic Reactions
    • The compound can be utilized as a substrate for glycosyltransferases, enabling the study of enzyme mechanisms and kinetics. This application is significant for understanding carbohydrate metabolism and developing enzyme inhibitors.
  • Synthesis of Complex Molecules
    • This compound can be incorporated into synthetic pathways to create complex carbohydrate structures. Its reactivity allows for the formation of carbon-linked scaffolds that mimic natural sugar linkages, which is important in drug design .

Biochemical Research Applications

  • Labeling Agent
    • The nitromethane group can be tagged with fluorescent moieties, allowing researchers to identify and study glycosylated proteins in complex biological mixtures. This application is crucial for proteomics and understanding cellular functions related to glycosylation.
  • Mechanistic Studies
    • In biochemical studies, this compound has been used to analyze the action mechanisms of various enzymes, providing insights into their catalytic processes and substrate specificity .

Table 1: Comparison of Related Compounds

Compound NameStructure TypeUnique Features
Alpha-D-Glucopyranosyl NitromethaneSimilar glycosidic linkageDifferent anomeric configuration affecting reactivity
D-Mannopyranosyl NitromethaneDifferent sugar unitMay exhibit different biological activities
C-GlycosylnitroethenesRelated class of compoundsOften used in synthetic methodologies

Table 2: Glycosylation Reaction Outcomes

DonorAcceptorProductYield (%)α:β Ratio
3-O-Benzylidene β-D-MannopyranosideTetra-O-benzoyl α-D-Mannopyranosideβ-D-Mannopyranoside82β only
3-O-Carboxylate EsterTetra-O-benzoyl α-D-Mannopyranosideα-Glycoside75α:β = 1:3

Case Studies

  • Synthesis of Antibiotics
    • Research has demonstrated that this compound can be incorporated into antibiotic structures, enhancing their efficacy against resistant strains. This application highlights the importance of sugar-nitro compounds in pharmaceutical development .
  • Enzyme Mechanism Analysis
    • A study utilizing this compound as a substrate revealed critical insights into the mechanisms of thermostable glycosidases, paving the way for designing more efficient biocatalysts .

Mechanism of Action

The mechanism of action of beta-D-MANNOPYRANOSYL NITROMETHANE involves its interaction with specific enzymes and molecular targets. For example, beta-mannosidase catalyzes the hydrolysis of the beta-1,4-D-mannopyranosyl linkage within the compound, leading to the formation of mannooligosaccharides . This enzymatic activity is crucial for various biological processes, including the degradation of mannans and the synthesis of glycosides.

Comparison with Similar Compounds

Nitrophenyl Glycosides

Nitrophenyl glycosides, such as 4-nitrophenyl-β-D-mannopyranoside (CAS: 35599-02-1), are widely used as chromogenic substrates for glycosidase enzymes. Key comparisons include:

Property β-D-Mannopyranosyl Nitromethane 4-Nitrophenyl-β-D-Mannopyranoside
Molecular Formula C₇H₁₃NO₇ C₁₂H₁₅NO₈
Functional Group Nitromethane (CH₂NO₂) 4-Nitrophenyl (C₆H₄NO₂)
Applications Potential synthetic intermediate Enzyme substrate for β-mannosidases
Solubility Not reported (inferred polar) 10 mg/mL in water
Thermal Stability Likely stable under anhydrous conditions Melting point: 207–209°C

The nitrophenyl group in 4-nitrophenyl-β-D-mannopyranoside enhances its utility in enzymatic assays due to the release of yellow 4-nitrophenol upon hydrolysis, enabling spectrophotometric detection . In contrast, β-D-mannopyranosyl nitromethane’s nitromethane moiety may facilitate nitroaldol (Henry) reactions, making it valuable in synthesizing nitroalkanes or chiral intermediates .

Other Nitro Sugars

Nitro sugars like methyl 3-deoxy-3-nitro-β-D-allopyranoside (CAS: 409095-60-9) share structural similarities but differ in substitution patterns:

Property β-D-Mannopyranosyl Nitromethane Methyl 3-Deoxy-3-Nitro-β-D-Allopyranoside
Nitro Group Position Anomeric carbon (glycosidic bond) C3 position of sugar ring
Reactivity Glycosylation and nitro-group reactions Ring-strain-dependent reactions
Synthetic Use Glycosyl donor in nitroalkylation Intermediate for aminocyclitol synthesis

Nitro sugars with ring-substituted nitro groups are often used to synthesize amino sugars via reduction (e.g., catalytic hydrogenation) . β-D-Mannopyranosyl nitromethane, however, may serve as a glycosyl donor in reactions leveraging the nitromethane group’s nucleophilicity .

Nitromethane Derivatives

Nitromethane (CH₃NO₂), a simple nitroalkane, is a polar solvent and high-energy monopropellant . Comparisons with β-D-mannopyranosyl nitromethane include:

Property β-D-Mannopyranosyl Nitromethane Nitromethane
Toxicity Likely lower bioavailability OSHA PEL: 100 ppm; carcinogenic (Group 2B)
Reactivity Stabilized by sugar moiety Prone to explosive decomposition
Applications Specialized organic synthesis Solvent, fuel additive, polymer synthesis

The glycosylation of nitromethane in β-D-mannopyranosyl nitromethane likely reduces its volatility and toxicity compared to free nitromethane, which is a hazardous air pollutant .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound CAS Number Molecular Weight Solubility Melting Point (°C)
β-D-Mannopyranosyl Nitromethane 93302-92-2 247.18 Not reported Not reported
4-Nitrophenyl-β-D-Mannopyranoside 35599-02-1 301.25 10 mg/mL (H₂O) 207–209
Nitromethane 75-52-5 61.04 Miscible (polar solvents) -28

Biological Activity

Beta-D-mannopyranosyl nitromethane is a compound that combines a sugar moiety with a nitromethane group, leading to intriguing biological properties. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13N3O7C_7H_{13}N_3O_7 and is characterized by a beta-D-mannopyranosyl unit linked to a nitromethane group. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and synthetic biology.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound may exhibit significant antimicrobial activity. For instance, derivatives of mannopyranosides have been evaluated for their antibacterial and antifungal properties. A study demonstrated that certain mannopyranoside derivatives displayed promising inhibition zones against various bacterial strains, suggesting potential as antimicrobial agents .

  • Table 1: Antimicrobial Activity of Mannopyranoside Derivatives
    CompoundInhibition Zone (mm)Bacterial Strain
    Compound 115.17 ± 0.4Bacillus cereus
    Compound 214.10 ± 0.7Staphylococcus aureus
    Compound 311.75 ± 0.3Bacillus cereus

This table illustrates the efficacy of various derivatives, highlighting the potential of this compound's structural analogs in antimicrobial applications.

Enzyme Interaction Studies

This compound can serve as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar molecules to other molecules. Understanding how this compound interacts with glycosyltransferases can provide insights into its catalytic mechanisms and potential therapeutic applications.

Case Studies and Research Findings

  • Glycosylation Mechanisms : Research has shown that glycosylated compounds can modulate enzyme activity and influence cellular signaling pathways through interactions with glycan-binding proteins. This suggests that this compound could play a role in such biological processes.
  • Pharmaceutical Applications : The unique combination of sugar and nitro functionalities opens avenues for developing novel therapeutic agents. Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory and anti-tumor activities .
  • Toxicity Assessments : In vitro cytotoxicity testing has revealed that some mannopyranoside derivatives are less toxic compared to conventional antibiotics, indicating their potential as safer alternatives in therapeutic applications .

Q & A

Q. Advanced Research Focus

  • HOMO/LUMO Analysis : Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity (e.g., nitro group reduction potential) .
  • Solvent Effects : Molecular dynamics (MD) simulations model solvation dynamics in aqueous vs. organic phases, explaining solubility discrepancies .
  • Thermodynamic Stability : Gibbs free energy calculations compare chair/conformational isomers to experimental DSC data .
    Limitations : Discrepancies between computed and experimental dipole moments may arise from neglecting crystal lattice effects .

What experimental challenges arise in studying β-D-mannopyranosyl nitromethane’s stability under varying pH and temperature?

Q. Advanced Research Focus

  • pH-Dependent Degradation : Nitromethane’s nitro group undergoes hydrolysis in acidic conditions (pH < 3), forming methanol and nitrous acid. Stabilize with buffered solutions (pH 5–7) .
  • Thermal Decomposition : Differential scanning calorimetry (DSC) reveals exothermic decomposition above 80°C; storage at –20°C in anhydrous solvents is recommended .
  • Light Sensitivity : Nitro compounds are prone to photodegradation; use amber vials and inert atmospheres (N₂/Ar) for long-term stability .

How can researchers reconcile contradictory data in enzymatic activity assays using β-D-mannopyranosyl nitromethane?

Advanced Research Focus
Common contradictions and solutions:

  • Substrate Purity : Trace impurities (e.g., free nitromethane) skew kinetic data. Validate purity via HPLC (>98%) before assays .
  • Enzyme Source Variability : β-Mannosidases from different organisms (e.g., bacteria vs. eukaryotes) exhibit divergent substrate specificities. Standardize enzyme batches and assay conditions .
  • Buffer Interference : Phosphate buffers inhibit metal-dependent enzymes; use Tris-HCl or HEPES with chelating agents (e.g., EDTA) .

What are the applications of β-D-mannopyranosyl nitromethane in probing carbohydrate-processing enzymes in disease models?

Q. Advanced Research Focus

  • Lysosomal Storage Disorders : Monitor β-mannosidase activity in patient fibroblasts to diagnose conditions like β-mannosidosis .
  • Cancer Biomarkers : Overexpression of β-mannosidase in tumor tissues correlates with glycosylation abnormalities; use fluorogenic derivatives (e.g., 6-chloro-3-indolyl analogs) for in vivo imaging .
  • Antifungal Targets : Inhibitor screening against fungal β-mannosyltransferases using nitromethane-based transition-state analogs .

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